Lometrexol sodium
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Overview
Description
Lometrexol sodium is a small molecule drug that has been investigated for its potential use in treating various types of cancer, including lung cancer and solid tumors . It is known for its role as an antifolate, specifically inhibiting the enzyme glycinamide ribonucleotide formyltransferase (GARFT), which is essential for purine biosynthesis .
Preparation Methods
The synthesis of Lometrexol sodium involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the pyrido[2,3-d]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Functional group modifications: Introduction of amino and carboxyl groups to achieve the desired chemical structure.
Sodium salt formation: The final step involves converting the compound into its sodium salt form to enhance its solubility and stability.
Industrial production methods for this compound are designed to ensure high purity and yield. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Lometrexol sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents, leading to derivatives with varied biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Lometrexol sodium has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study antifolate activity and enzyme inhibition.
Biology: Investigated for its effects on cellular metabolism and DNA synthesis.
Industry: Utilized in research and development for new drug formulations and therapeutic strategies.
Mechanism of Action
Lometrexol sodium exerts its effects by inhibiting the enzyme glycinamide ribonucleotide formyltransferase (GARFT), which is crucial for the de novo synthesis of purines. By blocking this enzyme, this compound disrupts DNA and RNA synthesis, leading to the inhibition of cell proliferation and tumor growth . The molecular targets and pathways involved include the folate pathway and purine biosynthesis pathway.
Comparison with Similar Compounds
Lometrexol sodium is unique among antifolates due to its specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT). Similar compounds include:
Methotrexate: Inhibits dihydrofolate reductase (DHFR) and is widely used in cancer therapy.
Pemetrexed: Inhibits multiple folate-dependent enzymes, including thymidylate synthase (TS) and dihydrofolate reductase (DHFR).
Raltitrexed: Specifically inhibits thymidylate synthase (TS).
Compared to these compounds, this compound’s unique target (GARFT) makes it a valuable tool for studying purine biosynthesis and developing targeted cancer therapies .
Properties
CAS No. |
120408-07-3 |
---|---|
Molecular Formula |
C21H23N5Na2O6 |
Molecular Weight |
487.4 g/mol |
IUPAC Name |
disodium;(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C21H25N5O6.2Na/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28;;/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30);;/q;2*+1/p-2/t12-,15+;;/m1../s1 |
InChI Key |
SVJSWELRJWVPQD-KJWOGLQMSA-L |
Isomeric SMILES |
C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES |
C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Appearance |
White to off-white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, soluble in water. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY 264618; LY-264618; LY264618; NSC722969; NSC-722969; NSC-722969. (6R)DDATHF; LMTX; DDATHF disodium; Lometrexol sodium; Lometrexol. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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